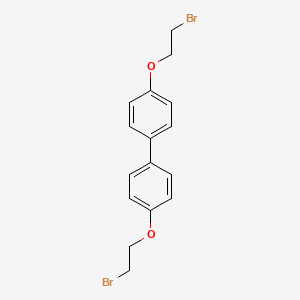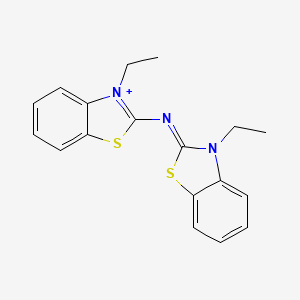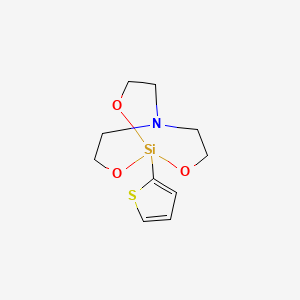
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(333)undecane is a complex organic compound featuring a unique bicyclic structure The compound contains a thienyl group, which is a five-membered ring containing sulfur, and a silabicyclo framework, which includes silicon, oxygen, and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane typically involves the following steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors, such as 2-bromo-1-thiophene, under specific conditions.
Construction of the Silabicyclo Framework: The silabicyclo structure is formed by reacting silicon-containing reagents with oxygen and nitrogen-containing compounds. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the bicyclic structure.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl ring or the silabicyclo framework are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, organometallic compounds.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thienyl derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound’s unique structure makes it suitable for use in materials science, including the development of novel polymers and advanced materials.
作用機序
The mechanism of action of 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane involves its interaction with specific molecular targets and pathways. The thienyl group can engage in π-π interactions with aromatic systems, while the silabicyclo framework can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
類似化合物との比較
1-(2-Furyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Similar structure but with a furyl group instead of a thienyl group.
1-(2-Pyridyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane: Contains a pyridyl group, offering different electronic properties.
Uniqueness: 1-(2-Thienyl)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
CAS番号 |
41422-87-1 |
|---|---|
分子式 |
C10H15NO3SSi |
分子量 |
257.38 g/mol |
IUPAC名 |
1-thiophen-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C10H15NO3SSi/c1-2-10(15-9-1)16-12-6-3-11(4-7-13-16)5-8-14-16/h1-2,9H,3-8H2 |
InChIキー |
GEBJEDOKPRVAJU-UHFFFAOYSA-N |
正規SMILES |
C1CO[Si]2(OCCN1CCO2)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2-Chloroprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14662046.png)

![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethan-1-ol](/img/structure/B14662062.png)

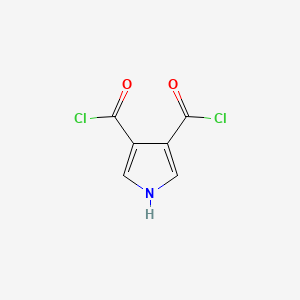

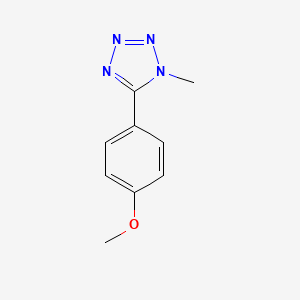

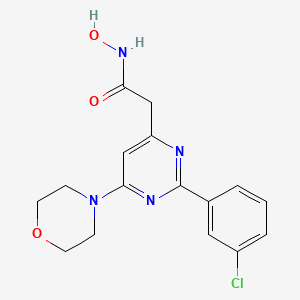
![4-[(Phenylsulfanyl)methyl]benzonitrile](/img/structure/B14662098.png)
